5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride
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Overview
Description
5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is a chemical compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride typically involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperidin-2-one derivatives.
Scientific Research Applications
5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in biopolymer synthesis.
2-(Aminomethyl)pyridine: Known for its applications in coordination chemistry and as a ligand in catalysis.
Uniqueness
5-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research.
Properties
Molecular Formula |
C7H15ClN2O |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
5-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h6H,2-5,8H2,1H3;1H |
InChI Key |
MJIBYSVOBVRQHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1=O)CN.Cl |
Origin of Product |
United States |
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